molecular formula C7H10Cl3N3S B6198036 N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride CAS No. 2680537-51-1

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride

Cat. No.: B6198036
CAS No.: 2680537-51-1
M. Wt: 274.6
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Description

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride is a chemical compound with a molecular formula of C7H10Cl2N4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride typically involves the reaction of 2,5-dichlorothiophene with ethylamine to form an intermediate, which is then reacted with guanidine hydrochloride under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine
  • N-[2-(2,5-dichlorothiophen-3-yl)ethyl]thiourea
  • N-[2-(2,5-dichlorothiophen-3-yl)ethyl]urea

Uniqueness

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2680537-51-1

Molecular Formula

C7H10Cl3N3S

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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